molecular formula C15H15N3O2 B2893159 4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide CAS No. 338976-96-8

4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide

Cat. No.: B2893159
CAS No.: 338976-96-8
M. Wt: 269.304
InChI Key: CVMKBFBFYSXTQT-LICLKQGHSA-N
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Description

4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-benzoyl-1H-pyrrole-2-carboxylic acid with dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent any unwanted side reactions. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to make the process more efficient.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethylidene group, where nucleophiles such as amines or thiols can replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted pyrrole derivatives.

Scientific Research Applications

4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide can be compared with other pyrrole derivatives, such as:

    4-benzoyl-1H-pyrrole-2-carboxylic acid: A precursor in the synthesis of the target compound.

    N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide: Lacks the benzoyl group, which may affect its biological activity and chemical reactivity.

    4-benzoyl-N-(methylaminomethylidene)-1H-pyrrole-2-carboxamide: Similar structure but with a different substituent on the aminomethylidene group, which can influence its properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-18(2)10-17-15(20)13-8-12(9-16-13)14(19)11-6-4-3-5-7-11/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMKBFBFYSXTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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